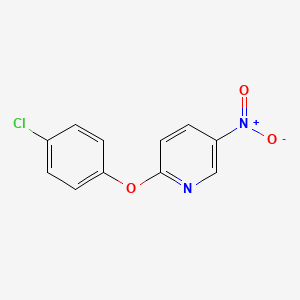

2-(4-Chlorophenoxy)-5-nitropyridine

Descripción general

Descripción

The compound 2-(4-Chlorophenoxy)-5-nitropyridine is a derivative of pyridine, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their diverse range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of chloro and nitro substituents on the pyridine ring can significantly alter the chemical and physical properties of the compound, making it a subject of interest for various studies.

Synthesis Analysis

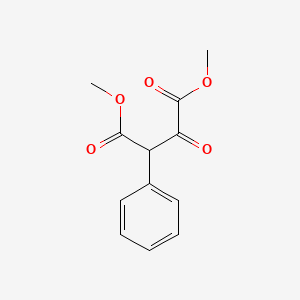

The synthesis of pyridine derivatives typically involves strategic functionalization of the pyridine ring. Although the specific synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid using a slight excess of potassium or sodium carbonate in DMF medium at room temperature . This suggests that similar synthetic routes could be explored for the synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been extensively studied using various spectroscopic and computational methods. For example, the structure of 2-chloro 5-nitropyridine was confirmed by single crystal XRD analysis, revealing a triclinic crystal system with a non-centrosymmetric space group P1 . Similarly, density functional theory (DFT) calculations have been used to optimize molecular structures and predict vibrational wavenumbers, atomic charges, and molecular electrostatic potentials for related compounds . These studies provide insights into the molecular geometry, stability, and electronic properties of pyridine derivatives, which are crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

The reactivity of pyridine derivatives is influenced by the substituents on the ring. The presence of electron-withdrawing groups such as nitro and chloro can enhance the electrophilic character of the compound, making it more reactive towards nucleophiles. Theoretical studies have investigated the reactivity of these compounds by analyzing HOMO-LUMO energies and global descriptors . For instance, the electronic properties of 2-chloro-4-nitropyridine and its derivatives were discussed, and the transitions were found to be π→π* . These findings are relevant for understanding the chemical behavior of 2-(4-Chlorophenoxy)-5-nitropyridine in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as their optical and electronic characteristics, are of great interest. The optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV–vis absorption and fluorescence spectroscopy, with absorption and fluorescence maxima observed at 290 nm and 480 nm, respectively . Additionally, the nonlinear optical (NLO) behavior and hyperpolarizability of these compounds have been studied, indicating their potential as materials for optical applications . The thermodynamic properties and their temperature dependence have also been analyzed, providing further understanding of the stability and reactivity of these compounds .

Aplicaciones Científicas De Investigación

-

Anticancer Applications

- Application: 2-Chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide and its derivatives have been studied for their potential applications in cancer treatment.

- Method: A compound structurally related to it, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has shown anticancer activity through in silico modeling, targeting the VEGFr receptor.

- Results: The compound showed potential as a significant factor in cancer development.

-

Insect Growth Regulation

- Application: Derivatives of 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide are used in insect growth regulation.

- Method: Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a similar compound, has been synthesized and studied as an insect growth regulator.

- Results: It was tested against the fifth instar of Galleria mellonella and compared to commercial insect growth regulators, showing significant effectiveness.

-

Pesticide Potential

- Application: Derivatives of 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide have also been explored for their potential as pesticides.

- Method: New derivatives, such as N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, have been characterized by X-ray powder diffraction.

- Results: These compounds show promise as organic compounds for pest control.

-

Chemoenzymatic Synthesis

- Application: (2R)-2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]butylpropanoate (cyhalofop-butyl, CyB) was synthesized by a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B (Novozym 435) .

- Method: The optimum organic solvent, acyl donor, a w , reaction temperature and shaking rate for the transesterification were acetonitrile, n -butanol, 0.11, 45°C and 200 rpm, respectively .

-

Plant Growth Regulation

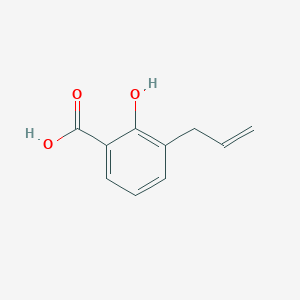

- Application: (4-chlorophenoxy)acetic acid, a compound similar to “2-(4-Chlorophenoxy)-5-nitropyridine”, is known as a plant growth regulator .

- Method: It is highly soluble in water and is quite volatile . It is used for fruit setting and thinning .

- Results: Little is known about its persistence in soil and aquatic systems. It is moderately toxic to mammals and has a high potential for bioaccumulation .

-

Chemoenzymatic Synthesis

- Application: (2R)-2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]butylpropanoate (cyhalofop-butyl, CyB) was synthesized by a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B (Novozym 435) .

- Method: The optimum organic solvent, acyl donor, a w , reaction temperature and shaking rate for the transesterification were acetonitrile, n -butanol, 0.11, 45°C and 200 rpm, respectively .

-

Environmental Impact Assessment

- Application: Compounds like (4-chlorophenoxy)acetic acid are assessed for their environmental impact .

- Method: The compound’s solubility in water, volatility, persistence in soil and aquatic systems, and potential for bioaccumulation are studied .

- Results: It is found to be moderately toxic to mammals and has a high potential for bioaccumulation. It is also a recognized irritant .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVHTTABFLHMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298748 | |

| Record name | 2-(4-Chlorophenoxy)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenoxy)-5-nitropyridine | |

CAS RN |

28232-30-6 | |

| Record name | 28232-30-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorophenoxy)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1295952.png)

![4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1295966.png)

![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B1295973.png)